molecular formula C18H17ClN2O2S B2627621 1-(4-Chlorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea CAS No. 2034598-02-0

1-(4-Chlorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea

Cat. No. B2627621
CAS RN: 2034598-02-0
M. Wt: 360.86
InChI Key: XLZMUUVCTQGRCQ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is a synthetic compound that belongs to the class of urea derivatives. It has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Novel Pyridine and Naphthyridine Derivatives

Research has explored the synthesis of novel pyridine and naphthyridine derivatives using furan and thiophene units, which are structurally related to the specified compound. These derivatives are synthesized through reactions involving malononitriles and arene diazonium salts, leading to the formation of hydrazo derivatives and further cyclization reactions producing pyrazolo and pyrimido derivatives. Such compounds could have implications in developing new materials or pharmaceuticals due to their unique structural features (Abdelrazek et al., 2010).

Synthesis of Geminally Activated Nitro Dienes

The condensation of furan- and thiophen-yl units with nitro-substituted CH acids has been studied, leading to geminally activated nitro dienes. These compounds, characterized by NMR and IR spectroscopy, may offer insights into the reactivity and potential applications of similar structures in synthesizing more complex molecules (Baichurin et al., 2019).

Photoinduced Direct Oxidative Annulation

Another study highlights the photoinduced direct oxidative annulation of furan/thiophen-yl butane diones, leading to highly functionalized polyheterocyclic compounds. This research demonstrates a metal-free method for constructing complex molecules, which could be useful in organic synthesis and material science (Zhang et al., 2017).

Biological Activity of Urea Derivatives

Urea derivatives bearing furan and thiophene moieties have been synthesized and evaluated for their biological activities, including as plant growth regulators. This indicates the potential biological relevance and application of urea derivatives in agricultural sciences (Xin-jian et al., 2006).

Antioxidant Activity of Pyrimidinone Derivatives

The synthesis and evaluation of pyrimidinone derivatives incorporating furan and thiophene units for antioxidant activity showcase the potential therapeutic applications of such molecules. This research could inform the development of new antioxidants for pharmaceutical or cosmetic use (George et al., 2010).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-15-3-1-13(2-4-15)11-21-18(22)20-9-7-16-5-6-17(24-16)14-8-10-23-12-14/h1-6,8,10,12H,7,9,11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZMUUVCTQGRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCCC2=CC=C(S2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea

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